2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Descripción
This compound belongs to a class of tetrahydropyridine derivatives functionalized with cyano, sulfanyl, and acetamide groups. Its structure features a 2-ethoxyphenyl substituent at position 4 of the tetrahydropyridine ring and an N-(4-phenoxyphenyl)acetamide moiety.
Propiedades
IUPAC Name |
2-[[5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-2-34-25-11-7-6-10-22(25)23-16-26(32)31-28(24(23)17-29)36-18-27(33)30-19-12-14-21(15-13-19)35-20-8-4-3-5-9-20/h3-15,23H,2,16,18H2,1H3,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUTVXBBJGGBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-2-thiol with N-(4-phenoxyphenyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and phenoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s analogs differ primarily in substituents on the tetrahydropyridine ring and the acetamide aryl group. Key comparisons are outlined below:
Structural Modifications and Physicochemical Properties
*Calculated based on molecular formulas.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorophenyl () and ethoxy/methoxy groups () modulate electronic effects, altering reactivity and binding affinity. Fluorine’s electronegativity may enhance metabolic stability, while ethoxy groups increase steric bulk .
- Aryl Acetamide Variations: Phenoxyphenyl (target compound) and 4-fluorophenyl () substituents influence solubility and target selectivity.
Spectroscopic and Analytical Data
- IR/NMR Trends: Cyano (C≡N) stretches appear near 2214–2212 cm⁻¹ across analogs (). Acetamide carbonyl (C=O) vibrations occur at ~1664–1662 cm⁻¹, consistent with hydrogen-bonding environments . In NMR, aryl protons in phenoxyphenyl groups (target compound) would resonate downfield (~7.5–7.9 ppm) due to electron-withdrawing effects, similar to 4-sulfamoylphenyl derivatives in .
Melting Points :
Inferred Bioactivity
Actividad Biológica
The compound 2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a complex organic molecule with potential biological activities. Its unique structural features include a cyano group, an ethoxyphenyl moiety, and a tetrahydropyridine ring, which contribute to its pharmacological properties. This article explores its biological activity, focusing on its cytotoxicity, antioxidant properties, and antimicrobial effects.
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 360.4274 g/mol
- IUPAC Name : 2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Cytotoxic Activity
Cytotoxicity studies have shown that this compound exhibits significant effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| PACA2 (Pancreatic) | 53.5 - 73.4 | Comparable to doxorubicin |
| A549 (Lung) | 34.9 - 57.6 | More active than doxorubicin |
In a study evaluating multiple compounds, those with similar structures demonstrated varying degrees of cytotoxicity against PACA2 and A549 cell lines, indicating that modifications in the chemical structure can lead to enhanced biological activity【2】【4】.
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH scavenging assay. The results indicated that:
| Compound | DPPH Scavenging Activity (%) at 0.1 μg/mL |
|---|---|
| Ascorbic Acid | Highest activity |
| Compound 2a | Moderate activity |
| Compound 5a | High activity |
| Compound 6b | Notable activity |
The data suggest that the synthesized compounds exhibit antioxidant properties in a dose-dependent manner【2】【4】.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 25 μg/mL |
| K. pneumoniae | < 50 μg/mL |
| P. aeruginosa | < 30 μg/mL |
| S. aureus | < 20 μg/mL |
These findings indicate that the compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria【4】【5】.
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. The cyano group and ethoxyphenyl moiety are believed to play crucial roles in binding to enzymes or receptors involved in cellular signaling pathways related to apoptosis and oxidative stress modulation【3】【5】.
Case Studies
- Cytotoxicity in Pancreatic Cancer : A study demonstrated that compounds similar to the target molecule showed IC50 values significantly lower than doxorubicin in PACA2 cells, highlighting their potential as alternative therapeutic agents【2】.
- Antioxidant Properties : Another research highlighted the superior antioxidant capacity of these compounds compared to standard antioxidants like ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases【3】【4】.
- Antimicrobial Efficacy : The antimicrobial activity against multidrug-resistant strains such as K. pneumoniae and P. aeruginosa underscores the relevance of this compound in addressing antibiotic resistance【4】【5】.
Q & A
Q. Critical Parameters :
- Temperature control during cyclization (60–80°C) to avoid side reactions.
- Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps.
How is the structural integrity and purity of this compound validated?
Basic
Analytical techniques include:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm aromatic protons (e.g., 2-ethoxyphenyl at δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm) . | Integration ratios for substituents. |
| IR Spectroscopy | Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) . | Peaks corresponding to cyano and carbonyl groups. |
| HPLC/MS | Assess purity (>95%) and molecular weight (e.g., [M+H]+ at m/z ~520) . | Retention time and fragmentation patterns. |
Advanced : X-ray crystallography may resolve stereochemical ambiguities in analogs .
Which functional groups are critical for its biological activity, and how are they modified?
Basic
Key groups:
- Cyano (-CN) : Enhances binding to enzymatic active sites (e.g., kinase inhibition) .
- Sulfanyl (-S-) : Facilitates redox-mediated interactions or disulfide bridge formation .
- Acetamide (-NHCO-) : Stabilizes hydrogen bonding with target proteins .
Q. Modification Strategies :
- Replace the ethoxyphenyl group with halogenated aryl rings to study electronic effects on activity.
- Substitute the sulfanyl group with sulfonyl (-SO₂-) to alter solubility and metabolic stability .
How can structure-activity relationship (SAR) studies be designed for this compound?
Advanced
Methodology :
Systematic Substituent Variation : Synthesize analogs with changes to:
- Aryl Groups : 2-ethoxyphenyl → 3,4-dimethoxyphenyl (electron-donating) or 4-chlorophenyl (electron-withdrawing) .
- Sulfanyl Linkers : Replace with methylene (-CH₂-) or amine (-NH-) to assess steric/electronic impacts .
Biological Assays :
- Enzyme Inhibition : Measure IC₅₀ values against kinases or proteases.
- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization .
Data Interpretation : Correlate substituent properties (e.g., logP, Hammett σ) with activity trends .
How to resolve contradictions in biological activity data across studies?
Advanced
Potential Factors :
- Solubility Differences : Use DMSO vs. aqueous buffers may alter bioavailability .
- Assay Conditions : Varying pH or temperature affects enzyme binding kinetics .
- Metabolic Stability : Hepatic microsome assays identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
Q. Resolution Workflow :
Replicate studies under standardized conditions.
Perform molecular dynamics simulations to assess binding mode consistency across analogs .
What computational methods predict the compound’s interaction with biological targets?
Advanced
In Silico Approaches :
Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Key interactions:
- Cyano group with Lys68 residue.
- Sulfanyl linker with hydrophobic cleft .
QSAR Modeling : Train models on analog datasets to predict IC₅₀ values based on descriptors (e.g., topological polar surface area) .
ADMET Prediction : SwissADME evaluates bioavailability (%F >30) and blood-brain barrier penetration (low) .
How can synthetic byproducts or degradation products be identified and minimized?
Advanced
Analytical Strategies :
- LC-MS/MS : Detect trace impurities (e.g., over-oxidized sulfonyl byproducts) .
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and acidic/basic conditions to identify labile groups (e.g., acetamide hydrolysis) .
Q. Process Optimization :
- Use flow chemistry to reduce side reactions during thiocyanation .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced
Key Issues :
- Low Yield in Cyclization : Optimize catalyst loading (e.g., 10 mol% ZnCl₂) and solvent (toluene vs. THF) .
- Purification Complexity : Switch from column chromatography to crystallization using ethanol/water mixtures .
Q. Scale-Up Protocols :
- Pilot continuous flow reactors for thioglycolic acid coupling steps to improve reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
